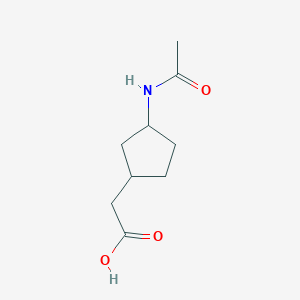

2-(3-Acetamidocyclopentyl)acetic acid

Description

Contextualization of 2-(3-Acetamidocyclopentyl)acetic Acid within Organic and Medicinal Chemistry Research

In the landscape of organic and medicinal chemistry, this compound represents a confluence of several important structural motifs. The cyclopentane (B165970) ring is a key structural feature in many biologically active compounds, including prostaglandins (B1171923) and their analogs. fiveable.me Its conformational flexibility allows it to interact favorably with biological targets. The acetamido group, a type of amide, is a common functional group in pharmaceuticals and contributes to the molecule's polarity and potential for hydrogen bonding. researchgate.net The acetic acid moiety provides a carboxylic acid group, which is often crucial for the biological activity of many drugs, influencing properties such as solubility and the ability to interact with receptors.

The combination of these structural elements in this compound suggests its potential as a scaffold for the development of new therapeutic agents. The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl oxygens of the amide and carboxylic acid), along with a lipophilic cyclopentane core, provides a balanced set of physicochemical properties that are often sought in drug design.

Historical Perspectives on Cyclopentane and Acetamido-Containing Acetic Acid Derivatives Research

The study of cyclopentane derivatives has a rich history in organic chemistry, dating back to the late 19th century with the first synthesis of cyclopentane in 1893. ontosight.ai Initially, research focused on understanding the fundamental properties and reactivity of this five-membered ring. Over time, the cyclopentane ring was identified as a core component of various natural products with significant biological activities. researchgate.net This discovery spurred extensive research into the synthesis of substituted cyclopentanes, aiming to create analogs of these natural products with improved therapeutic properties. The development of cyclopentane-containing drugs has been a significant area of focus, with researchers exploring their potential in various therapeutic areas. researchgate.net

Similarly, acetamido-containing compounds have long been a subject of investigation in medicinal chemistry. The acetamido group is a key feature in many established drugs and is known to influence a compound's metabolic stability and binding affinity. Research into acetic acid derivatives has been foundational to the development of numerous classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdovepress.com The exploration of functionalized acetic acids continues to be an active area of research, with a focus on creating derivatives with enhanced efficacy and reduced side effects. mdpi.com

Overview of Key Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, several key research trajectories can be inferred based on its structural components and the broader context of medicinal chemistry.

Synthesis and Stereochemical Analysis: A primary research trajectory would involve the development of efficient and stereoselective synthetic routes to access different isomers of this compound. The cyclopentane ring can exhibit cis/trans isomerism with respect to the substituents. The synthesis would likely involve the preparation of a 3-aminocyclopentylacetic acid precursor, followed by N-acetylation. rsc.org The separation and characterization of these isomers would be crucial, as different stereoisomers often exhibit distinct biological activities.

Biological Screening and Pharmacological Evaluation: Given the structural similarities to known bioactive molecules, a significant research effort would be directed towards evaluating the biological activity of this compound. Based on the presence of the acetamido and carboxylic acid groups, it could be screened for a range of activities, including anti-inflammatory, analgesic, and anticancer properties. researchgate.nettandfonline.com For instance, many acetic acid derivatives are known to target cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies: Following initial biological screening, a logical research progression would involve systematic modifications of the this compound scaffold to establish structure-activity relationships. This could involve altering the substituents on the cyclopentane ring, modifying the acetamido group, or changing the length of the acetic acid side chain. The goal of such studies would be to identify analogs with optimized potency, selectivity, and pharmacokinetic properties.

Computational Modeling and Drug Design: Computational studies could be employed to predict the binding modes of this compound with various biological targets. Molecular docking simulations could provide insights into the potential interactions with enzymes or receptors, guiding the design of more potent analogs.

Data Tables

Table 1: Physicochemical Properties of Related Moieties

| Moiety | Key Physicochemical Characteristics | Relevance to this compound |

| Cyclopentane Ring | Non-polar, conformationally flexible five-membered ring. fiveable.me | Contributes to the overall lipophilicity and conformational properties of the molecule, influencing its ability to bind to biological targets. |

| Acetamido Group | Contains a polar amide bond with hydrogen bonding capabilities (donor and acceptor). researchgate.net | Enhances polarity and provides a key site for hydrogen bond interactions with biological macromolecules. |

| Acetic Acid Group | A carboxylic acid that is typically ionized at physiological pH, providing a negative charge. researchgate.net | Influences aqueous solubility and can form ionic interactions with positively charged residues in protein binding sites. |

Table 2: Potential Research Areas and Methodologies

| Research Area | Potential Methodologies | Rationale |

| Chemical Synthesis | Stereoselective synthesis of cis and trans isomers, N-acetylation of amino precursors. rsc.org | To obtain pure stereoisomers for biological evaluation and to establish efficient synthetic routes. |

| Biological Evaluation | In vitro enzyme assays (e.g., COX inhibition), cell-based assays for anti-inflammatory or anticancer activity. | To identify and characterize the biological activity of the compound based on its structural motifs. nih.gov |

| SAR Studies | Synthesis and testing of a library of analogs with modifications to the core structure. | To understand the relationship between chemical structure and biological activity and to optimize lead compounds. |

| Computational Chemistry | Molecular docking, conformational analysis. | To predict potential biological targets and to guide the design of more potent and selective analogs. |

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(3-acetamidocyclopentyl)acetic acid |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8-3-2-7(4-8)5-9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

YPGKHQKRSDWGTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC(C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Acetamidocyclopentyl Acetic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Cyclopentylacetic Acid Core

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For 2-(3-Acetamidocyclopentyl)acetic acid, several logical disconnections can be proposed to outline potential synthetic routes.

The most evident disconnections are at the functional groups. amazonaws.commangaloreuniversity.ac.in

C-N Bond Disconnection: The amide bond of the acetamido group is a prime candidate for disconnection. This transformation, known as a Functional Group Interconversion (FGI), leads back to a key intermediate: 2-(3-aminocyclopentyl)acetic acid and an acetylating agent like acetyl chloride or acetic anhydride. This is a reliable transformation, as the acylation of an amine is a high-yielding and well-understood reaction. amazonaws.com

C-C Bond Disconnection: The bond between the cyclopentane (B165970) ring and the acetic acid side chain can be disconnected. This leads to a cyclopentyl synthon (a conceptual intermediate) and a two-carbon synthon corresponding to the acetic acid moiety. oregonstate.edu This suggests strategies like the alkylation of a cyclopentyl derivative or the elaboration of a functional group already on the ring.

Further disconnection of the 2-(3-aminocyclopentyl)acetic acid intermediate involves breaking the cyclopentane ring itself. A logical approach is a two-group C-C disconnection corresponding to a known ring-forming reaction, such as a Dieckmann condensation of a substituted heptane-1,7-dioate, which would form the five-membered ring and install the necessary functional groups at the correct positions. oregonstate.edu

These primary disconnections form the basis of a synthetic tree, allowing for the exploration of multiple pathways and the selection of the most efficient and stereocontrolled route. ias.ac.in

Development of Stereoselective Synthetic Routes to this compound Isomers

The presence of two stereocenters in this compound (at C1 and C3 of the cyclopentyl ring) means it can exist as four possible stereoisomers. The development of stereoselective syntheses is therefore crucial for obtaining enantiomerically pure forms.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed for potential reuse. numberanalytics.com

One potential strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acyclic precursor. wikipedia.org For instance, a precursor could be functionalized with the auxiliary, and a subsequent intramolecular cyclization could be influenced by the steric bulk of the auxiliary to favor the formation of one diastereomer.

Alternatively, a chiral auxiliary could be attached to the acetic acid side chain of a pre-formed cyclopentene (B43876) precursor. The auxiliary would then control the stereochemistry of a subsequent reaction, such as a conjugate addition to the double bond or the stereoselective reduction of the double bond to set the two stereocenters relative to each other. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of the α-carbon, establishing a specific stereochemistry. wikipedia.orgnumberanalytics.com

Table 1: Comparison of Common Chiral Auxiliaries for Stereoselective Synthesis

| Chiral Auxiliary | Typical Application | Attachment/Removal | Key Features |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Amide bond formation; Hydrolysis or reduction | Highly predictable stereodirection via chelation control; rigid conformation. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Amide formation; Mild hydrolysis | Forms a stable enolate; high diastereoselectivity; auxiliary is recoverable. wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylations | Amide formation; Hydrolysis | Provides excellent steric shielding; highly crystalline derivatives aid purification. |

This table is illustrative and compares auxiliaries that could be adapted for the synthesis of the target molecule's precursors.

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For the synthesis of the acetamidocyclopentyl core, several catalytic strategies could be envisioned.

One powerful method is the catalytic asymmetric hydrogenation of a suitably substituted cyclopentene precursor. For example, a cyclopentene-1-acetic acid derivative could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP) to set the stereocenter at C2. The stereochemistry at C3 (bearing the acetamido group or a precursor) would then be directed by the newly formed center.

Another advanced approach involves catalytic C-H insertion reactions. A rhodium(II)-catalyzed C-H insertion of a diazo precursor could be used to form the cyclopentane ring enantioselectively, simultaneously installing the required functional groups. nih.gov Furthermore, enantioselective cycloaddition reactions, such as a [3+2] cycloaddition catalyzed by a chiral Lewis acid, could construct the stereochemically rich cyclopentane core from simple acyclic starting materials. organic-chemistry.orgnih.gov

Classical and Modern Approaches for C-C Bond Formation in the Cyclopentane Ring

The construction of the five-membered carbocycle is a key step in the synthesis. baranlab.org A variety of methods, ranging from classical intramolecular condensations to modern metal-catalyzed reactions, can be employed. scribd.comstudysmarter.co.uk

Intramolecular Cyclization: The Dieckmann condensation (an intramolecular Claisen condensation of a 1,6-diester) is a classic method for forming five-membered rings. A suitably substituted pimelic acid ester could be cyclized to form a cyclopentanone (B42830) β-keto ester, which provides a handle for further functionalization. The Thorpe-Ingold effect can enhance the rate of ring formation in such reactions. baranlab.org

Radical Cyclization: 5-exo-trig radical cyclizations are highly effective for forming cyclopentane rings. A radical generated on a side chain of an alkene precursor can add to the double bond to form the five-membered ring. This method is often tolerant of various functional groups.

Ring-Closing Metathesis (RCM): A powerful modern technique, RCM uses ruthenium-based catalysts (e.g., Grubbs' catalyst) to form a cyclic alkene from a linear diene. A precursor containing two terminal double bonds could be cyclized to a cyclopentene derivative, which can then be functionalized.

[3+2] Cycloaddition: This method involves the reaction of a three-atom component and a two-atom component to form the five-membered ring. For instance, the reaction of a trimethylenemethane (TMM) precursor with an electron-deficient alkene, often catalyzed by palladium, can efficiently generate functionalized cyclopentanes. organic-chemistry.org

Amidation and Carboxylic Acid Functionalization Methodologies of the this compound Scaffold

The final stages of the synthesis involve the installation and manipulation of the acetamido and carboxylic acid functional groups.

The amidation step, converting a 3-aminocyclopentylacetic acid precursor to the final product, is typically straightforward. Common methods include:

Reaction with acetic anhydride, often in the presence of a base.

Reaction with acetyl chloride, usually with a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

Direct coupling of the amine with acetic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com

Catalytic direct amidation, which avoids stoichiometric activators and is a greener alternative. Boronic acid or tantalum(V) chloride catalysts can facilitate the direct condensation of carboxylic acids and amines. mdpi.comresearchgate.net

The introduction and functionalization of the carboxylic acid group can be achieved at various stages. If the acetic acid side chain is not installed early via a C-C bond formation strategy, it can be created from another functional group on the cyclopentane ring. For example, a hydroxymethyl group could be oxidized to a carboxylic acid, or a nitrile group could be hydrolyzed. Direct carboxylation of a cyclopentyl precursor is also possible using organometallic intermediates and CO2.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry can significantly reduce the environmental impact of the synthesis. nih.gov Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the reactants into the final product. Asymmetric catalysis and cycloaddition reactions are often highly atom-economical.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2 where possible. mdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones reduces waste. For example, using a catalytic amount of a Lewis acid for an amidation reaction is preferable to using a full equivalent of a coupling reagent. nih.gov

Energy Efficiency: Employing reactions that can be run at ambient temperature and pressure, or using alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: While challenging, sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal of green chemistry. A green process for producing acetic acid itself has been developed using fermentation. researchgate.net

Table 2: Green vs. Traditional Approaches for Key Synthetic Steps

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) |

|---|---|---|---|

| Amidation | Use of acetyl chloride with triethylamine | Direct catalytic amidation with acetic acid using a reusable catalyst | Atom Economy, Waste Prevention mdpi.comsphinxsai.com |

| Ring Formation | Stoichiometric base in Dieckmann condensation | Catalytic Ring-Closing Metathesis (RCM) | Catalysis, Higher Efficiency |

| Stereocontrol | Chiral auxiliary (stoichiometric) | Asymmetric catalysis (sub-stoichiometric) | Catalysis, Atom Economy |

This table provides a comparative overview of potential synthetic choices based on green chemistry principles.

Catalytic Strategies in this compound Production

The construction of the this compound molecule, which features a substituted cyclopentane ring, an acetic acid side chain, and an acetamido group, can be efficiently achieved through various catalytic methods. These strategies offer high selectivity and yield, minimizing waste and harsh reaction conditions often associated with stoichiometric reagents.

Key catalytic transformations applicable to the synthesis could include:

Formation of the Cyclopentane Ring: Rhodium-catalyzed reactions are effective for constructing cyclopentane frameworks. For instance, a rhodium-catalyzed C-H annulation of acrylic acids with appropriate precursors could form a cyclopentenone intermediate, which can then be further functionalized. nih.govdntb.gov.ua Such metal-catalyzed multicomponent reactions are valued for their high atomic efficiency and ability to build molecular diversity in a single step. dntb.gov.ua

Asymmetric Hydrogenation: To establish the desired stereochemistry on the cyclopentane ring, catalytic asymmetric hydrogenation is a powerful tool. Chiral ruthenium and iridium complexes are known to be highly effective for the hydrogenation of various substrates, including cyclic alkenes and quinoline (B57606) derivatives, with excellent enantioselectivity. dicp.ac.cn A precursor containing a double bond within the cyclopentene ring could be hydrogenated using such a catalyst to set the relative stereochemistry of the substituents.

Amide Bond Formation: The acetamido group is typically formed by the acylation of a corresponding amine. However, direct catalytic amidation methods are gaining traction. Iridium-catalyzed C-H amidation of cyclic N-sulfonyl ketimines with organic azides represents an advanced method for forming C-N bonds. ntu.edu.sg Alternatively, iridium catalysts can facilitate the synthesis of N-substituted lactams directly from lactones and amines, which could be a potential route to precursors of the target molecule. organic-chemistry.orgacs.org More traditionally, a catalytic transfer hydrogenation could be used to reduce a nitro or azido (B1232118) group on the cyclopentane ring to an amine, which is then acetylated. researchgate.net

Below is a table summarizing potential catalytic strategies for the synthesis of this compound precursors.

| Transformation | Catalyst Type | Potential Precursor | Purpose |

| Cyclopentane Ring Formation | Rhodium (Rh) complexes | Acrylic acid derivative | Construction of the core carbocyclic ring system. nih.gov |

| Asymmetric Hydrogenation | Chiral Ruthenium (Ru) or Iridium (Ir) complexes | Cyclopentene derivative | To control the stereochemistry of the substituents on the ring. dicp.ac.cn |

| Amine Synthesis | Ruthenium (Ru) complexes | Nitro-substituted cyclopentane | Catalytic transfer hydrogenation to form the amine precursor for the acetamido group. researchgate.net |

| Amidation | Iridium (Ir) complexes | Cyclopentylamine (B150401) derivative | Direct formation of the acetamido group from the corresponding amine and an acetyl source. chemistryviews.org |

Continuous-Flow Synthesis Applications for this compound

Continuous-flow chemistry has emerged as a revolutionary technology in the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. almacgroup.com A multi-step synthesis of this compound could be effectively translated into a continuous-flow process.

A hypothetical telescoped flow synthesis could involve several modules, each performing a specific transformation without the need to isolate intermediates. rsc.org

Ring Formation Module: A packed-bed reactor containing a heterogeneous rhodium catalyst could be used for the initial cyclopentane ring construction.

Reduction Module: The effluent from the first reactor could be directly channeled into a hydrogenation reactor, such as an H-Cube® system, which uses a catalyst cartridge (e.g., Pd/C) and in-situ generated hydrogen to reduce a double bond or a nitro group. almacgroup.com

Amidation/Protection Module: The stream containing the cyclopentylamine intermediate could then be mixed with an acetylating agent in a T-mixer and passed through a heated coil reactor to complete the formation of the acetamido group.

Purification Module: In-line purification techniques, such as liquid-liquid extraction or scavenger resins, could be integrated to remove impurities before the final product is collected.

The table below outlines a conceptual continuous-flow process for the synthesis.

| Step | Reaction Type | Flow Reactor Setup | Key Advantage in Flow |

| 1 | Catalytic Ring Formation | Packed-Bed Reactor with Heterogeneous Catalyst | Efficient catalyst-product separation; precise temperature control. |

| 2 | Catalytic Hydrogenation | H-Cube® or similar flow hydrogenator | Enhanced safety by avoiding bulk hydrogen gas; high-pressure reactions are easily managed. almacgroup.com |

| 3 | Amidation | Heated Coil Reactor with T-Mixer | Rapid mixing and heating for fast reaction kinetics; improved control over exothermic reactions. |

| 4 | Workup/Purification | In-line Liquid-Liquid Extractor or Scavenger Column | Automation of purification steps, reducing manual labor and potential for product loss. |

Synthesis of Radiolabeled or Isotopically Enriched this compound for Research Applications

Radiolabeled compounds are indispensable tools in biomedical research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. wuxiapptec.commoravek.com The most commonly used isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). wuxiapptec.commdpi.com The synthesis of an isotopically labeled version of this compound would enable crucial preclinical studies.

Carbon-14 (¹⁴C) Labeling: The introduction of a ¹⁴C atom is often planned for a metabolically stable position in the molecule to ensure the radiolabel is not lost during biological processing. For this compound, a common strategy would be to label one of the carbon atoms in the acetic acid side chain. This can be achieved by using a ¹⁴C-labeled synthon. wuxiapptec.com

A typical route involves starting with commercially available Ba[¹⁴C]CO₃, which can be converted to key intermediates like [¹⁴C]acetonitrile or a halogenated [¹⁴C]acetic acid ester. wuxiapptec.com This labeled building block can then be incorporated into the final molecule in the later stages of the synthesis. An alternative, more modern approach is carbon isotope exchange (CIE), where a ¹²C-carboxylic acid group on the final molecule is directly exchanged for a ¹⁴C-carboxylic acid group using [¹⁴C]CO₂. acs.orgnih.gov

Tritium (³H) Labeling: Tritium labeling offers the advantage of high specific activity, which is beneficial for receptor binding assays. mdpi.com Tritium can be introduced through several methods:

Catalytic Hydrogenation: If a synthetic precursor contains a carbon-carbon double bond, catalytic hydrogenation using tritium gas (³H₂) instead of H₂ will incorporate two tritium atoms into the molecule. 911metallurgist.com

Hydrogen Isotope Exchange (HIE): This is a powerful late-stage labeling technique where C-H bonds are exchanged for C-³H bonds. This is often achieved by treating the non-labeled compound with tritium gas in the presence of a metal catalyst (e.g., Iridium or Rhodium complexes). mdpi.com This method can introduce tritium labels at various positions on the cyclopentane ring.

The following table summarizes potential strategies for the isotopic labeling of this compound.

| Isotope | Labeling Position | Methodology | Labeled Precursor/Reagent |

| Carbon-14 (¹⁴C) | Acetic acid carbonyl carbon | Multi-step synthesis | Bromo[1-¹⁴C]acetic acid |

| Carbon-14 (¹⁴C) | Acetic acid carbons (both) | Multi-step synthesis | [1,2-¹⁴C₂]acetic acid derivative rsc.org |

| Carbon-14 (¹⁴C) | Acetic acid carboxyl group | Carbon Isotope Exchange (CIE) | [¹⁴C]Carbon Dioxide ([¹⁴C]CO₂) acs.org |

| Tritium (³H) | Cyclopentane ring | Catalytic Hydrogenation | Unsaturated cyclopentene precursor and ³H₂ gas 911metallurgist.com |

| Tritium (³H) | Cyclopentane ring | Hydrogen Isotope Exchange (HIE) | Final compound and ³H₂ gas with an Iridium catalyst mdpi.com |

Chemical Transformations and Derivatization of 2 3 Acetamidocyclopentyl Acetic Acid

Synthesis of Analogues and Homologues for Structure-Activity Relationship Studies

The synthesis of analogues and homologues is a cornerstone of medicinal chemistry, providing critical insights into the pharmacophore of a lead compound. For 2-(3-acetamidocyclopentyl)acetic acid, this involves systematic modifications to its core structure to probe the impact of these changes on biological activity.

Key Structural Modifications for SAR Studies:

Alteration of the Acetic Acid Side Chain: The length and branching of the carboxylic acid side chain can be varied. For instance, homologation to propanoic or butanoic acid derivatives, or introduction of substituents on the alpha-carbon, can influence the compound's interaction with its biological target.

Modification of the Cyclopentane (B165970) Ring: The stereochemistry of the substituents on the cyclopentane ring is a critical factor. Synthesis of different diastereomers can reveal the optimal spatial arrangement for activity. Furthermore, the introduction of various substituents on the ring can explore steric and electronic effects.

Acetamido Group Variation: The acetamido moiety can be replaced with other acyl groups (e.g., propanamido, benzamido) to assess the importance of this functional group for biological activity.

Structure-activity relationship studies on cyclopentane analogs of jasmonic acid have demonstrated that modifications to the side chains and the functional groups on the cyclopentane ring significantly impact biological activity. nih.gov For instance, the nature of the side chain at the C-1 position and the presence of a keto group at the C-3 position were found to be crucial for maximal activity. nih.gov These findings underscore the importance of systematic structural modifications in elucidating the SAR of cyclopentane-containing compounds.

Table 1: Representative Analogues of this compound for SAR Studies

| Analogue Name | Modification | Rationale for Synthesis |

| 3-(3-Acetamidocyclopentyl)propanoic acid | Homologation of the acetic acid side chain | To assess the impact of side chain length on target binding. |

| 2-(3-Propanamidocyclopentyl)acetic acid | Variation of the acyl group on the amine | To probe the electronic and steric requirements of the acyl moiety. |

| 2-((1S,3R)-3-Acetamidocyclopentyl)acetic acid | Stereoisomer with defined stereochemistry | To determine the optimal stereochemical configuration for activity. |

| 2-(3-Acetamido-4-hydroxycyclopentyl)acetic acid | Introduction of a hydroxyl group on the ring | To explore the potential for additional hydrogen bonding interactions. |

Modifications of the Acetamido Moiety: Amide Bond Diversification and Substitution Reactions

The acetamido group in this compound offers a prime site for chemical modification to explore its role in biological interactions. Diversification of the amide bond and substitution reactions on the acetyl group can lead to the generation of a library of novel derivatives.

Amide bond formation is a versatile reaction, and a wide array of carboxylic acids can be coupled with the amino precursor of this compound to introduce diverse acyl groups. These modifications can alter the hydrogen bonding capacity, lipophilicity, and steric profile of this part of the molecule.

Furthermore, the reactivity of the amide bond itself can be exploited. While amides are generally stable, they can undergo various transformations under specific conditions. For instance, reduction of the amide to the corresponding amine would provide a derivative with a different charge state and hydrogen bonding potential.

Studies on N-acetylated side-chains in other contexts have shown that the conformation of the acetamido group can be influenced by adjacent structural features, which in turn can affect molecular recognition. nih.gov

Table 2: Potential Modifications of the Acetamido Moiety

| Reaction Type | Reagents and Conditions | Product | Purpose of Modification |

| N-Acylation | Acyl chloride or carboxylic acid with a coupling agent | N-Acyl derivative | To explore the effect of different acyl groups on activity. |

| N-Alkylation | Alkyl halide with a base | N-Alkyl derivative | To probe the steric and electronic effects of substitution on the amide nitrogen. |

| Amide Reduction | LiAlH4 or other reducing agents | Secondary amine | To investigate the importance of the carbonyl group for biological activity. |

| Hydrolysis | Acid or base catalysis | Primary amine | To generate a precursor for the synthesis of other N-substituted derivatives. |

Esterification and Amidation of the Acetic Acid Side Chain

The carboxylic acid functional group of this compound is a key handle for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs, improving pharmacokinetic properties, and exploring interactions with biological targets.

Esterification:

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or reaction with an alkyl halide in the presence of a base. libretexts.org The resulting esters can exhibit increased lipophilicity and membrane permeability compared to the parent carboxylic acid.

Amidation:

Amidation of the carboxylic acid with a diverse range of primary and secondary amines can be accomplished using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole). mdpi.com This approach allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the SAR at this position. Microwave-assisted methods can also provide a rapid and efficient route to these derivatives. rsc.org

Table 3: Esterification and Amidation Reactions

| Reaction | Reagents | Product | Potential Advantages of Derivatization |

| Esterification | Methanol, H2SO4 (cat.) | Methyl 2-(3-acetamidocyclopentyl)acetate | Increased lipophilicity, potential for prodrug strategy. |

| Amidation | Benzylamine, EDC, HOBt | N-Benzyl-2-(3-acetamidocyclopentyl)acetamide | Introduction of new interaction points, modulation of solubility. |

| Amidation | Morpholine, DCC | 2-(3-Acetamidocyclopentyl)-1-morpholinoethan-1-one | Alteration of pharmacokinetic properties. |

Cyclopentane Ring Substitutions and Functionalization

Direct functionalization of the cyclopentane ring of this compound presents a powerful strategy for generating novel analogues with potentially enhanced or modulated biological activities. While direct C-H functionalization of such a molecule can be challenging, modern synthetic methods offer potential routes.

The synthesis of highly functionalized cyclopentanes is a topic of significant interest in natural product synthesis, and various methodologies have been developed to construct these complex structures. researchgate.netoregonstate.edu

Chemo- and Regioselective Transformations of this compound

The presence of multiple functional groups in this compound—a carboxylic acid, a secondary amide, and C-H bonds on the cyclopentane ring—necessitates the use of chemo- and regioselective reactions for precise chemical modifications.

Chemoselectivity:

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, the carboxylic acid can be selectively activated and reacted with nucleophiles without affecting the amide group under appropriate conditions. Conversely, the amide bond can be targeted for reduction or hydrolysis while leaving the carboxylic acid intact, for instance, by first protecting the carboxylic acid as an ester.

Regioselectivity:

Regioselectivity is crucial when considering reactions on the cyclopentane ring. As discussed, directed C-H activation can provide a means to selectively introduce substituents at specific positions relative to the existing functional groups. The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. mdpi.com

The strategic application of protecting groups is often essential to achieve the desired chemo- and regioselectivity in the derivatization of multifunctional molecules like this compound.

Structure Activity Relationship Sar and Structural Biology Studies of 2 3 Acetamidocyclopentyl Acetic Acid

Conformational Analysis of 2-(3-Acetamidocyclopentyl)acetic Acid and its Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The cyclopentane (B165970) ring, unlike the more rigid cyclohexane (B81311) ring, is highly flexible and does not have a single, low-energy conformation. Instead, it adopts a dynamic equilibrium between two primary puckered conformations: the 'envelope' (C_s symmetry) and the 'half-chair' (C_2 symmetry). dalalinstitute.comlibretexts.org These non-planar forms serve to alleviate the torsional strain that would be present in a planar structure. maricopa.edu In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair form, three atoms are coplanar, with one atom puckered above the plane and another below. scribd.com

For a substituted cyclopentane like this compound, the preferred conformation and the orientation of its substituents (axial vs. equatorial-like positions) are determined by the need to minimize steric hindrance. The two substituents, the acetamido group at C3 and the acetic acid group at C2, will influence the conformational equilibrium. The molecule can exist as different stereoisomers (cis and trans), and each will have a unique conformational preference to minimize the steric clash between these groups.

Computational energy minimization studies on analogous substituted cyclopentanes help predict the most stable conformations. For example, in a trans-isomer, the substituents are on opposite sides of the ring, which generally leads to a more stable conformation by placing the bulky groups in pseudo-equatorial positions, thereby reducing steric strain. libretexts.org Conversely, in a cis-isomer, where both groups are on the same side, there is inherently greater potential for steric hindrance, which the ring will pucker to alleviate. The flexibility of the cyclopentane ring allows for rapid interconversion between these conformations, a process known as pseudorotation. scribd.com

Identification of Pharmacophores and Key Structural Features for Biological Interactions (in vitro)

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. While specific in vitro data for this compound is scarce, a hypothetical pharmacophore model can be proposed based on its structural components.

The key features likely include:

A Hydrogen Bond Donor: The N-H group of the acetamido moiety.

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetamido group and the carbonyl oxygen of the carboxylic acid.

A Negatively Ionizable Feature: The carboxylic acid group, which will be deprotonated at physiological pH, can form ionic bonds or strong hydrogen bonds.

A Hydrophobic Feature: The five-membered cyclopentyl ring provides a non-polar, hydrophobic scaffold that can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket.

By synthesizing and testing analogues, the importance of each feature can be determined. For instance, converting the carboxylic acid to an ester or amide would probe the necessity of the negative charge. Similarly, altering the acetamido group (e.g., to a different acyl group or an amino group) would clarify the role of the hydrogen bond donor and acceptor in that region. The cyclopentane ring itself acts as a rigid spacer, holding these features in a specific spatial orientation. The relative positions of these pharmacophoric elements are dictated by the ring's conformation and the stereochemistry of the substituents.

A hypothetical study comparing the inhibitory concentration (IC₅₀) of various analogues against a target enzyme could yield a pharmacophore model as illustrated in the table below.

| Compound | R1 (at C3) | R2 (at C2) | Key Features Modified | Hypothetical IC₅₀ (µM) |

| 1 (Parent) | -NHCOCH₃ | -CH₂COOH | - | 5.2 |

| Analogue A | -OH | -CH₂COOH | Acetamido group replaced | > 100 |

| Analogue B | -NHCOCH₃ | -CH₂COOCH₃ | Carboxylic acid esterified | 45.8 |

| Analogue C | -NH₂ | -CH₂COOH | Acetyl group removed | 15.6 |

| Analogue D | -NHCOCH₃ | -H | Acetic acid group removed | > 200 |

Influence of Stereochemistry on Molecular Recognition and Interaction Profiles (in vitro)

Stereochemistry is a critical determinant of biological activity, as drug targets like enzymes and receptors are chiral environments. nih.gov The spatial arrangement of atoms in this compound, defined by the relative orientation of the two substituents (cis or trans) and the absolute configuration (R/S) at the two chiral centers (C2 and C3), will profoundly affect its interaction with a biological target.

Cis/Trans Isomerism: The distance and angle between the acetamido and acetic acid groups are different in cis and trans isomers. A biological pocket is exquisitely sensitive to the shape of a ligand, and only one isomer may fit correctly to establish the necessary binding interactions. For example, if the target requires the carboxylic acid and the acetamido group to bind to pockets that are ~5 Å apart, the trans isomer might be active, while the cis isomer, with a different distance between these groups, might be inactive.

Enantioselectivity: Each chiral center can exist in either an R or S configuration. Therefore, the cis and trans isomers each have a corresponding enantiomer. It is common for one enantiomer of a drug to be significantly more potent than the other because it aligns better with the chiral binding site. nih.govtru.ca For instance, the (2R, 3S)-trans isomer might bind with high affinity, while its (2S, 3R)-trans enantiomer binds weakly or not at all. This stereoselectivity is a hallmark of specific molecular recognition in biological systems.

A hypothetical in vitro assay could reveal the following differences in activity between stereoisomers:

| Stereoisomer | Relative Configuration | Absolute Configuration | Hypothetical Activity (% Inhibition at 10 µM) |

| Isomer 1 | trans | (2R, 3S) | 85% |

| Isomer 2 | trans | (2S, 3R) | 12% |

| Isomer 3 | cis | (2R, 3R) | 5% |

| Isomer 4 | cis | (2S, 3S) | 4% |

Computational Modeling in Structure-Activity Relationship Elucidation

Computational modeling has become an indispensable tool for elucidating SAR, especially when experimental data is limited. nih.gov These methods allow for the prediction of molecular properties and interactions, thereby guiding the synthesis and testing of new compounds.

QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for analogues of this compound, a training set of compounds with known biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated. These can include:

Electronic properties: Partial atomic charges, dipole moment.

Steric properties: Molecular weight, molar refractivity (MR), van der Waals volume.

Hydrophobicity: The logarithm of the octanol-water partition coefficient (logP).

Topological indices: Descriptors that quantify molecular shape and branching.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.45 * logP - 0.12 * MR_substituent + 1.2 * H_donors + c

This equation would suggest that activity increases with hydrophobicity (logP) and the number of hydrogen bond donors, but decreases with the size of a particular substituent (MR_substituent). Such a model can prioritize the synthesis of analogues with a higher predicted potency. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net If the three-dimensional structure of a biological target (e.g., an enzyme) is known, this compound can be "docked" into its active site. This simulation would predict the binding mode and estimate the binding affinity.

A docking study could reveal:

The carboxylate of the acetic acid moiety forming a salt bridge with a positively charged amino acid residue like Arginine or Lysine.

The N-H of the acetamido group donating a hydrogen bond to a backbone carbonyl of the protein.

The acetamido carbonyl oxygen accepting a hydrogen bond from a residue like Tyrosine or Serine.

The cyclopentyl ring sitting in a hydrophobic pocket, making favorable contacts with non-polar residues such as Leucine, Isoleucine, or Valine. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of the ligand and protein atoms over time, providing insights into the stability of the predicted binding pose and the flexibility of the complex. seaninstitute.or.id It can confirm whether the key interactions identified in docking are maintained over a longer timescale, thus adding confidence to the predicted binding model.

Investigation of Biological and Biochemical Interactions of 2 3 Acetamidocyclopentyl Acetic Acid

In Vitro Studies on Molecular Targets and Binding Mechanisms

Receptor Binding Assays and Ligand-Target Interactions (in vitro)

No data available.

Enzymatic Activity Modulation and Kinetic Analysis (in vitro)

No data available.

Cellular Pathway Modulation in Model Organisms (non-human, in vitro)

Effect on Specific Metabolic Pathways (e.g., lipid metabolism, amino acid synthesis)

No data available.

Cellular Uptake and Transport Mechanisms in Prokaryotic and Eukaryotic Cells (non-human)

No data available.

Role as a Biosynthetic Intermediate or Precursor in Biological Systems (non-human)

No data available.

Mechanistic Investigations of Microbial Interactions (e.g., antibacterial activity, fermentation)

There is no publicly available scientific literature or research data on the mechanistic investigations of microbial interactions for 2-(3-Acetamidocyclopentyl)acetic acid. This includes a lack of information regarding its potential antibacterial activity against any microbial strains or its effects on fermentation processes. As a result, no detailed research findings or data tables can be provided.

Advanced Analytical Methodologies in the Research of 2 3 Acetamidocyclopentyl Acetic Acid

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Derivatives

Spectroscopic methods are indispensable for the structural verification of 2-(3-Acetamidocyclopentyl)acetic acid and the intermediates formed during its synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework.

¹H NMR provides information on the chemical environment of protons. Protons on the cyclopentyl ring are expected to appear as complex multiplets in the δ 1.5-2.5 ppm range. The proton attached to the nitrogen of the acetamido group (N-H) would likely appear as a broad signal between δ 7.5-8.5 ppm. nih.gov The methylene (B1212753) protons (CH₂) of the acetic acid moiety would resonate around δ 2.0-3.0 ppm, influenced by the adjacent carbonyl group. nih.gov

¹³C NMR reveals the chemical environment of each carbon atom. The carbonyl carbons of the carboxylic acid and amide functional groups are most deshielded, appearing in the δ 165-190 ppm region. oregonstate.edu Carbons of the cyclopentyl ring typically resonate between δ 20-50 ppm, while the methylene carbon of the acetic acid group and the methyl carbon of the acetyl group would appear around δ 40-55 ppm and δ 20-25 ppm, respectively. oregonstate.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. For N-acetylated amino acid derivatives, characteristic absorption bands confirm the presence of key structural motifs. researchgate.netbas.bg The carboxylic acid O-H stretch appears as a very broad band from 2500-3300 cm⁻¹. The amide N-H stretch is observed around 3300 cm⁻¹. Two strong carbonyl (C=O) stretching bands are prominent: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide (Amide I band) around 1630-1660 cm⁻¹. researchgate.netrsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Absorption Frequency |

| ¹H NMR | Cyclopentyl CH, CH₂ | δ 1.5-2.5 ppm (multiplets) |

| Acetic Acid CH₂ | δ 2.0-3.0 ppm (doublet or multiplet) | |

| Acetyl CH₃ | δ 1.9-2.1 ppm (singlet) | |

| Amide N-H | δ 7.5-8.5 ppm (broad singlet) | |

| Carboxylic Acid O-H | δ 10-12 ppm (very broad singlet) | |

| ¹³C NMR | Carboxylic Acid C=O | δ 170-185 ppm |

| Amide C=O | δ 165-175 ppm | |

| Cyclopentyl C | δ 20-50 ppm | |

| Acetic Acid CH₂ | δ 40-55 ppm | |

| Acetyl CH₃ | δ 20-25 ppm | |

| IR Spectroscopy | Carboxylic Acid O-H | 3300-2500 cm⁻¹ (broad) |

| Amide N-H | ~3300 cm⁻¹ (sharp/broad) | |

| Aliphatic C-H | 2950-2850 cm⁻¹ | |

| Carboxylic Acid C=O | 1725-1700 cm⁻¹ (strong) | |

| Amide C=O (Amide I) | 1660-1630 cm⁻¹ (strong) | |

| Amide N-H bend (Amide II) | 1550-1510 cm⁻¹ (strong) |

Chromatographic Methods for Purity Assessment and Separation in Research Settings

Chromatographic techniques are crucial for monitoring reaction progress, isolating products, and assessing the purity of this compound. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods employed for these purposes.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative analysis. chemistryhall.com For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. rjpbcs.com The mobile phase is a mixture of solvents, often a combination of a less polar solvent (e.g., ethyl acetate, dichloromethane) and a more polar solvent (e.g., methanol, acetic acid) to achieve optimal separation. amazonaws.com Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) (if the amine is unacetylated).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both qualitative and quantitative analysis, making it the gold standard for purity assessment. libretexts.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode. phenomenex.com A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The mobile phase typically consists of an aqueous buffer (e.g., water with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components. libretexts.org

Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for highly polar compounds that show poor retention in RP-HPLC. chromatographyonline.com This method uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent.

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Methanol / Acetic Acid (e.g., 8:1:1) | UV (254 nm), Potassium Permanganate stain |

| RP-HPLC | C18 (Octadecylsilane) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid(Gradient Elution) | UV (e.g., 210 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| HILIC | Silica, Amide, or Diol | A: Water + BufferB: Acetonitrile(Gradient or Isocratic) | UV, ELSD, MS |

Advanced Mass Spectrometry Techniques for Characterization and Metabolite Identification (in vitro)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it is an essential tool for confirming molecular identity and identifying metabolites.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, yielding structural information based on the resulting fragmentation patterns.

In vitro metabolism studies, often using human liver microsomes, are performed to predict how a compound might be modified in the body. nih.govresearchgate.netflinders.edu.au These microsomes contain key drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). mdpi.com LC-MS is then used to detect potential metabolites formed during incubation. Common metabolic transformations include:

Phase I Reactions: Oxidation, such as hydroxylation (+16 Da mass shift) on the cyclopentyl ring or alkyl chain.

Phase II Reactions: Conjugation, such as glucuronidation (+176 Da mass shift), where glucuronic acid is attached to the carboxylic acid or a hydroxylated metabolite. researchgate.net

Advanced MS techniques can pinpoint these modifications by identifying the characteristic mass shifts from the parent compound.

Table 3: Potential In Vitro Metabolites and Corresponding Mass Shifts

| Metabolic Reaction | Modification | Mass Shift from Parent Compound (Da) |

| Phase I | ||

| Monohydroxylation | Addition of one oxygen atom (-OH) | +15.99 |

| Dihydroxylation | Addition of two oxygen atoms | +31.98 |

| Dealkylation (N-deacetylation) | Removal of acetyl group (-C₂H₂O) | -42.01 |

| Phase II | ||

| Glucuronidation | Addition of glucuronic acid | +176.03 |

| Sulfation | Addition of a sulfate (B86663) group (-SO₃) | +79.96 |

Crystallography and NMR Spectroscopy for Three-Dimensional Structure Determination

Determining the precise three-dimensional (3D) arrangement of atoms, including relative and absolute stereochemistry, requires specialized techniques like X-ray crystallography and advanced NMR spectroscopy.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state. nih.gov This technique can definitively establish the relative stereochemistry of the substituents on the cyclopentane (B165970) ring (i.e., cis or trans isomers) and the preferred conformation of the ring itself. acs.orgresearchgate.net Obtaining a single crystal of sufficient quality is the primary prerequisite for this analysis.

NMR Spectroscopy for 3D Structure: In the absence of a suitable crystal, advanced 2D NMR experiments can provide detailed structural information in solution.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, helping to trace the connectivity within the cyclopentyl ring and the acetic acid side chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining 3D structure in solution. researchgate.net They detect protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. youtube.com For this compound, NOE correlations between protons on the cyclopentyl ring can establish their relative cis/trans orientation. Furthermore, these correlations can help define the puckered conformation of the five-membered ring, which typically adopts a low-energy "envelope" or "half-chair" form to minimize torsional strain. libretexts.orgscribd.com

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the thorough investigation of any new chemical entity. Future research in this area could focus on several key aspects to improve upon existing or hypothetical synthetic pathways for 2-(3-Acetamidocyclopentyl)acetic acid.

One promising direction is the application of modern catalytic systems to control stereochemistry and improve yield. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor could establish the desired stereocenters on the cyclopentane (B165970) ring with high enantioselectivity. Furthermore, the use of biocatalysis, employing enzymes such as lipases or amidases, could offer highly selective and environmentally friendly alternatives for the introduction or modification of the acetamido group.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High stereocontrol, reduced waste | Development of novel chiral catalysts |

| Biocatalysis | High selectivity, green chemistry | Enzyme screening and engineering |

| Convergent Synthesis | Increased efficiency, modularity | Design of novel building blocks and coupling reactions |

Design and Synthesis of Advanced Analogues for Specific Biological Probes (in vitro)

The structural backbone of this compound provides a versatile platform for the design and synthesis of advanced analogues that can serve as specific biological probes for in vitro studies. These probes are instrumental in elucidating biological pathways and identifying molecular targets.

Future work could involve the incorporation of reporter groups, such as fluorophores or biotin, into the molecule. For example, a fluorescent tag could be appended to the acetic acid terminus or the cyclopentane ring to enable visualization of the molecule's interaction with cells or proteins via fluorescence microscopy. Similarly, a biotinylated analogue could be used for affinity-based pulldown assays to identify binding partners.

Furthermore, the synthesis of photoaffinity-labeled probes, incorporating a photolabile group, would allow for the covalent labeling of target proteins upon UV irradiation. This is a powerful technique for target identification and validation. The design of these probes would require careful consideration of the attachment point of the reporter or photolabile group to minimize disruption of the molecule's biological activity.

| Probe Type | Application | Key Design Consideration |

| Fluorescent Probe | Cellular imaging, binding assays | Choice of fluorophore, linker chemistry |

| Biotinylated Probe | Affinity pulldown, target identification | Steric hindrance from biotin tag |

| Photoaffinity Probe | Covalent target labeling, target validation | Position and reactivity of photolabile group |

Integration of Computational and Experimental Approaches for Mechanistic Insights

A synergistic approach that combines computational modeling with experimental validation is crucial for gaining deep mechanistic insights into the potential biological activity of this compound and its analogues.

Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and to understand the binding modes of these compounds. These in silico methods can help prioritize the synthesis of analogues with improved binding affinity and selectivity. For instance, docking studies could screen a virtual library of analogues against a panel of known protein targets to identify promising candidates for further experimental investigation.

Experimental techniques would then be used to validate the computational predictions. This could involve a range of in vitro assays, such as enzyme inhibition assays, receptor binding assays, or cell-based functional assays. The experimental data would then be fed back into the computational models to refine them and improve their predictive power in an iterative cycle of design, synthesis, and testing. This integrated approach has been successfully applied in the development of various therapeutic agents. nih.govnih.govrsc.org

| Approach | Methodology | Outcome |

| Computational | Molecular Docking, Molecular Dynamics | Target prediction, binding mode analysis |

| Experimental | Enzyme Assays, Binding Assays | Target validation, activity measurement |

| Integrated | Iterative cycle of computation and experiment | Mechanistic understanding, rational design |

Development of this compound as a Scaffold for Chemical Biology Tools

The cyclopentane ring of this compound represents a rigid and synthetically tractable scaffold that can be exploited for the development of novel chemical biology tools. Scaffolds are core structures upon which diverse functional groups can be appended to create libraries of compounds for screening and other applications.

One potential application is in the development of fragment-based drug discovery (FBDD) libraries. The core cyclopentane scaffold could be decorated with a variety of small chemical fragments to generate a library of compounds that can be screened against biological targets using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Another exciting direction is the use of this scaffold to create bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs). A PROTAC consists of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. By functionalizing the this compound scaffold with appropriate ligands, it may be possible to create novel PROTACs that can induce the degradation of specific disease-causing proteins.

| Application | Description | Key Feature of Scaffold |

| Fragment Libraries | A collection of small, low-complexity molecules for FBDD. | Rigid core for defined vectoral projection of fragments. |

| Bifunctional Molecules | Molecules with two distinct functional domains, such as PROTACs. | Synthetically accessible points for linker attachment. |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Acetamidocyclopentyl)acetic acid, and how can experimental parameters be optimized?

- Methodological Answer : A common approach involves carbodiimide-mediated coupling (e.g., EDC/NHS) to form the acetamide bond, as seen in analogous acetamido-carboxylic acid syntheses . Optimization can be achieved via Design of Experiments (DoE), which systematically evaluates variables (e.g., temperature, stoichiometry) to minimize trial-and-error approaches. For example, fractional factorial designs reduce the number of experiments while identifying critical parameters . Reaction yields should be monitored via HPLC or LC-MS to validate optimization.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopentyl and acetamide substituents.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for structurally related acetamido-phenylacetic acids .

- FT-IR to verify carboxylic acid and amide functional groups.

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer : Initial screens should focus on target-specific assays (e.g., enzyme inhibition, receptor binding). For anti-inflammatory or antioxidant potential (as suggested for analogous compounds ), use:

- ROS scavenging assays (e.g., DPPH radical quenching).

- Cellular inflammation models (e.g., TNF-α/IL-6 suppression in macrophages).

Include positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves to establish IC₅₀ values.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow PPE guidelines for acetamido-carboxylic acids:

Q. How can researchers quantify this compound in complex matrices?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (210–260 nm for carboxylic acids/amides) or LC-MS/MS for higher sensitivity. Calibrate using a certified reference standard. For biological samples, solid-phase extraction (C18 columns) improves recovery rates .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental redundancy. ICReDD’s integrated approach combines computational reaction path searches with machine learning to prioritize derivatives with desired properties (e.g., enhanced bioavailability) . Molecular docking simulations further guide bioactivity optimization.

Q. What strategies resolve contradictions in experimental data during reaction optimization?

- Methodological Answer : Apply statistical contradiction analysis :

- ANOVA identifies significant variables in DoE outputs .

- Multivariate analysis (e.g., PCA) disentangles correlated factors.

- Replicate experiments under controlled conditions to isolate outliers.

Cross-validate findings with alternative techniques (e.g., NMR vs. HPLC purity assessments) .

Q. How can researchers optimize the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral chromatography (e.g., Chiralpak columns) separates enantiomers for purity assessment.

- Asymmetric synthesis : Use chiral catalysts (e.g., Evans auxiliaries) during cyclopentyl ring formation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- SAR by NMR : Screen fragment libraries to identify binding motifs .

- Molecular dynamics simulations assess ligand-receptor interactions over time.

- Metabolite profiling (e.g., LC-HRMS) links structural modifications to metabolic stability .

Q. How can cross-disciplinary approaches enhance research on this compound?

- Methodological Answer :

Integrate: - Chemical engineering principles (e.g., membrane separation for purification ).

- Computational biology to predict off-target effects.

- Advanced materials (e.g., gold nanoparticle conjugates) for targeted delivery studies .

Collaborative frameworks, such as experimental-design fairs , foster innovation through shared methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.